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Compound of Interest

Compound Name: 4-Chloro-3-fluoroanisole
CAS No.: 501-29-1
Cat. No.: B1586675

Get Quote

. J

Spectroscopic Data Guide: 4-Chloro-3-
fluoroanisole[1][2]
Introduction & Structural Analysis

4-Chloro-3-fluoroanisole (

) is a trisubstituted benzene derivative.[1][2] Its spectroscopic signature is defined by the
electronic interplay between the electron-donating methoxy group (-OCH

) and the electron-withdrawing halogen atoms (-F, -Cl).[2]

Structural Features[1][2][3][4][5][6][7]1[8]1[9][10]

o Core: Anisole (Methoxybenzene).[1][2]
e Substituents:

o Methoxy (C1): Strong
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-donor, activates ortho/para positions (shielding protons at C2 and C6).[2]
o Fluorine (C3): Strong

-acceptor (inductive withdrawal) but

-donor.[1][2] Causes significant spin-spin coupling (

) in NMR.[2]

o Chlorine (C4): Weak deactivator, provides a distinct isotopic signature in Mass
Spectrometry (

ratio of 3:1).[2]

Experimental Protocols (Methodology)

To ensure data integrity and reproducibility, the following standard operating procedures
(SOPs) are recommended for acquiring spectral data.

A. Nuclear Magnetic Resonance (NMR)[1][2][5][7][11]
e Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[2]
e Concentration: ~10-15 mg of sample in 0.6 mL solvent.
e Instrumentation: 400 MHz or higher is recommended to resolve complex
coupling patterns.[1][2]
e Parameters:

o : Spectral width 12 ppm, relaxation delay 1.0 s, 16 scans.[2]

o : Proton-decoupled, relaxation delay 2.0 s, 512+ scans (due to C-F splitting lowering
signal-to-noise).
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B. Infrared Spectroscopy (IR)[1][2]

» Method: Attenuated Total Reflectance (ATR) on a diamond crystal or KBr pellet.[1][2]
e Resolution: 4 cm

, 16 scans.

o Sample State: Neat liquid/low-melting solid.[1][2]

C. Mass Spectrometry (GC-MS)[2]

« lonization: Electron Impact (El) at 70 eV.[1][2]
e Inlet: Split injection (250 °C).
e Column: Non-polar capillary column (e.g., DB-5ms).

Mass Spectrometry (MS) Data

Diagnostic Value: Confirmation of molecular weight and the presence of Chlorine.[1][2][3]

Fragmentation Pathway & Isotopic Pattern

The mass spectrum is dominated by the stability of the aromatic ring and the characteristic
cleavage of the ether bond.
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m/z (lon) Relative Intensity Assignment Mechanism
( Molecular lon (Stable
160 100% (Base) )
aromatic system)
)
( Chlorine Isotope
162 ~32% Signature (Diagnostic
) 3:1 ratio)
Homolytic cleavage of
145 High methyl group (Quinoid
ion formation)
Loss of Carbon
117 Medium Monoxide from the

phenoxy radical

Figure 1: Proposed fragmentation pathway for 4-Chloro-3-fluoroanisole under Electron

Impact (EI).

Infrared Spectroscopy (IR) Data

Diagnostic Value: Identification of functional groups (Ether, Halogens).[2]
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Frequency (cm

Intensity Assignment Notes
)
3100 - 3000 Weak Characteristic
- eal
Stretch aromatic protons.
Methyl group (
2960 - 2840 Medium Stretch
) stretching.[1][2]
1600. 1580. 1490 st Skeletal vibrations of
; ; ron .
J Ring Stretch the benzene ring.[2]
Asymmetric ether
1260 - 1240 Very Strong Stretch stretch (Anisole
characteristic).[1][2]
1160 - 1120 st Aryl-Fluorine bond
- ron
J Stretch vibration.
1040 st Symmetric ether
ron
g Stretch stretch.[1][2]
Aryl-Chlorine bond
. (often obscured in
800 - 600 Medium Stretch

fingerprint region).[1]
[2]

Nuclear Magnetic Resonance (NMR) Data[6][7][10]
[11][13][14][15]
A. NMR (400 MHz, )

The aromatic region shows a specific 1,3,4-substitution pattern.[1][2] The Fluorine atom at C3

couples to all aromatic protons, adding complexity (splitting) to the signals.
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Shift ( Coupling (
Multiplicity Integration Assignment
ppm) in Hz)
H5 (Ortho to ClI,
7.28 dd (approx. t) 1H
Meta to F)
H2 (Ortho to F,
6.72 dd 1H
Ortho to OMe)
H6 (Ortho to
6.65 ddd 1H
OMe, Parato F)
-OCH
3.86 S 3H -
(Methoxy group)

Interpretation Logic:

o H5 is the most deshielded aromatic proton because it is ortho to the Chlorine and not
shielded by the Methoxy group (it is meta to OMe).

e H2 is shielded by the ortho-Methoxy group but shows a large Geminal H-F coupling (~10-11
Hz), appearing as a doublet of doublets.[1][2]

e H6 is shielded by the ortho-Methoxy group and shows typical ortho-coupling to H5 (~8.5 Hz).
[11[2]

B. NMR (100 MHz, )

Carbon signals will appear as doublets due to

coupling.[1][2]
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Shift ( Splitting (
Assignment
ppm) )
dl
159.0 C3 (C-F, ipso)
Hz
d,
158.5 C1 (C-OMe, metato F)
Hz
d1
130.5 C5 (C-H, metato F)
Hz
dl
1135 C4 (C-Cl, ortho to F)
Hz
d,
110.0 C6 (C-H, parato F)
Hz
dl
102.5 C2 (C-H, ortho to F)
Hz
55.8 s -OCH

C. NMR (376 MHz, )
e Shift:

-110 to -115 ppm (Typical for fluoroarenes).[1][2]

o Pattern: Multiplet (coupling to H2, H5, H6).

Structural Elucidation Workflow

The following logic flow ensures the correct identification of the compound from raw data.

Figure 2: Logical workflow for the structural confirmation of 4-Chloro-3-fluoroanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Fluoroanisole | C7TH7FO | CID 9987 - PubChem [pubchem.ncbi.nim.nih.gov]
2. 4-Chloroanisole | C7TH7CIO | CID 12167 - PubChem [pubchem.ncbi.nim.nih.gov]
3. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Spectroscopic data of 4-Chloro-3-fluoroanisole (NMR,
IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586675/docs#spectroscopic-data-of-4-chloro-3-
fluoroanisole-nmr-ir-ms]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fchemistry%2F
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b1586675/docs?utm_src=pdf-body#spectroscopic-data-of-4-chloro-3-fluoroanisole-nmr-ir-ms
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F501-29-1
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://www.benchchem.com/product/b1586675?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroanisole
https://m.youtube.com/watch?v=FCCFiyoDTaM
https://www.benchchem.com/product/b1586675/docs#spectroscopic-data-of-4-chloro-3-fluoroanisole-nmr-ir-ms
https://www.benchchem.com/product/b1586675/docs#spectroscopic-data-of-4-chloro-3-fluoroanisole-nmr-ir-ms
https://www.benchchem.com/product/b1586675/docs#spectroscopic-data-of-4-chloro-3-fluoroanisole-nmr-ir-ms
https://www.benchchem.com/product/b1586675/docs#spectroscopic-data-of-4-chloro-3-fluoroanisole-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586675?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1586675?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586675?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

